N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide
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Overview
Description
N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide is an organic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with diethyl groups and tetramethyl groups, along with a carboxamide functional group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2,2,6,6-tetramethyl-4-piperidone} + \text{diethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the reaction by optimizing parameters such as temperature, pressure, and reaction time. For example, the use of a micro fixed-bed reactor packed with a catalyst like 5% Pt/C can significantly improve the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxone can be used under controlled conditions to achieve oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various halides or nucleophiles can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the diethyl and carboxamide groups.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent and in radical-mediated reactions.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A derivative used in polymer chemistry.
Uniqueness
N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethyl and carboxamide groups differentiate it from other piperidine derivatives, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
89038-55-1 |
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Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N,N-diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide |
InChI |
InChI=1S/C14H26N2O2/c1-7-15(8-2)12(18)16-13(3,4)9-11(17)10-14(16,5)6/h7-10H2,1-6H3 |
InChI Key |
LQKNNHOBXNHVQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1C(CC(=O)CC1(C)C)(C)C |
Origin of Product |
United States |
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